

# Introduction: The Thiophene Carboxamide Scaffold

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## Compound of Interest

Compound Name: *3-Methylthiophene-2-carboxamide*

Cat. No.: *B1269094*

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Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the thiophene ring is a privileged structure. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone of drug design.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamide scaffold becomes a versatile intermediate with demonstrated significance in pharmaceuticals, agrochemicals, and materials science.[2][3][4]

**3-Methylthiophene-2-carboxamide** (CAS 76655-99-7) is a prime example of this molecular architecture. Its strategic placement of methyl and carboxamide groups on the thiophene ring provides distinct points for chemical modification, making it an ideal starting material for constructing more complex molecular entities. This guide serves as a detailed monograph on its fundamental properties and practical handling.

## Core Physicochemical & Structural Properties

A thorough understanding of a compound's basic properties is the foundation of its effective application. **3-Methylthiophene-2-carboxamide** is an off-white solid at ambient temperature, with a defined melting point that serves as an initial indicator of purity.[5]

## Chemical Structure

The structure features a five-membered aromatic thiophene ring substituted at the 2-position with a primary carboxamide group (-CONH<sub>2</sub>) and at the 3-position with a methyl group (-CH<sub>3</sub>). This arrangement influences the molecule's reactivity and steric profile.

Caption: Chemical structure of **3-methylthiophene-2-carboxamide**.

## Data Summary Table

For ease of reference, the core properties are summarized below.

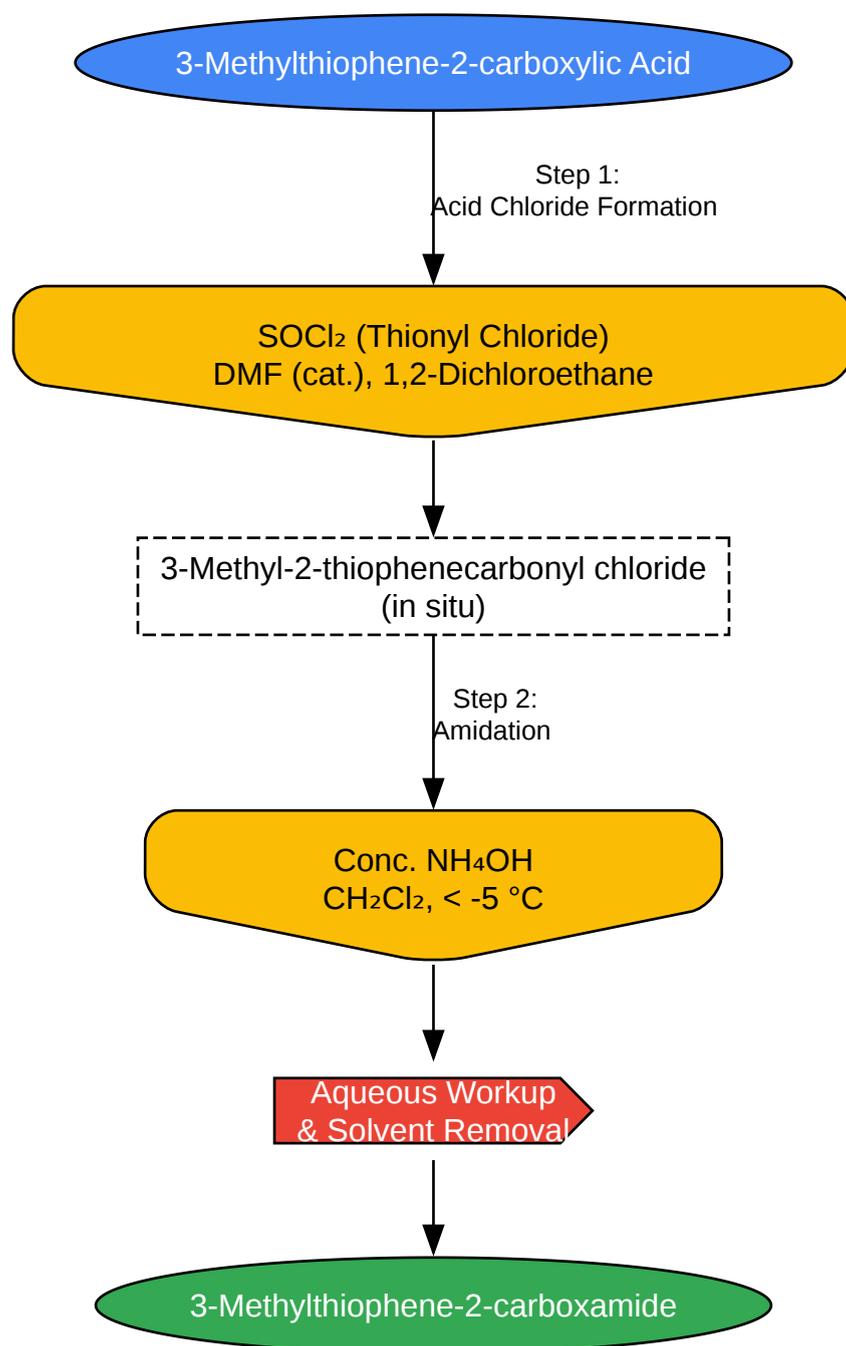
Property	Value	Reference(s)
CAS Number	76655-99-7	[5][6]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NOS	[5][6]
Molecular Weight	141.19 g/mol	[5]
IUPAC Name	3-methylthiophene-2-carboxamide	
Appearance	Off-white solid	[5]
Melting Point	123-124 °C	[5]
Polar Surface Area	71.3 Å <sup>2</sup>	
XLogP3	1.2	

## Synthesis and Purification Protocol

The most direct and reliable synthesis of **3-methylthiophene-2-carboxamide** proceeds from its corresponding carboxylic acid. This two-step, one-pot transformation is a classic and robust method in organic chemistry, chosen for its high efficiency and the commercial availability of the starting material.

## Workflow for Synthesis

The process involves the activation of the carboxylic acid to a more reactive acid chloride, followed by nucleophilic acyl substitution with ammonia.



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Caption: Synthetic workflow from carboxylic acid to amide.

## Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[5]

### Step 1: Formation of 3-Methyl-2-thiophenecarbonyl chloride

- To a flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-thiophenecarboxylic acid (0.15 mol, 1.0 eq), 1,2-dichloroethane (280 mL), and a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 mL).
- Add thionyl chloride ( $\text{SOCl}_2$ , 0.6 mol, 4.0 eq) to the mixture.
  - Scientist's Note: Thionyl chloride is used in excess to drive the reaction to completion and to serve as a solvent for easy removal under vacuum. DMF catalyzes the formation of the Vilsmeier reagent, which is the active electrophile.
- Heat the mixture to reflux and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude 3-methyl-2-thiophenecarbonyl chloride as an oil, which is used immediately in the next step without further purification.
  - Trustworthiness: Acid chlorides are highly reactive and moisture-sensitive. Using the crude product directly prevents decomposition and maximizes yield.

### Step 2: Amidation to **3-Methylthiophene-2-carboxamide**

- Prepare a receiving flask containing concentrated ammonium hydroxide (110 mL) dissolved in dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 300 mL).
- Cool the ammonia solution in an ice/salt bath to below  $-5\text{ }^\circ\text{C}$ .
- Dissolve the crude acid chloride from Step 1 in 100 mL of  $\text{CH}_2\text{Cl}_2$ .
- Add the acid chloride solution dropwise to the cold, stirred ammonia solution. The rate of addition should be controlled to maintain the internal temperature below  $-5\text{ }^\circ\text{C}$ .
  - Scientist's Note: This exothermic reaction is kept at low temperature to prevent side reactions, such as the formation of symmetrical anhydrides or hydrolysis of the acid chloride.

- After the addition is complete, stir the mixture for an additional 20 minutes.
- Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous phase with an additional 200 mL of CH<sub>2</sub>Cl<sub>2</sub>.
- Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.
- The resulting off-white solid is **3-methylthiophene-2-carboxamide**. Purity can be assessed by melting point (123-124 °C) and GC analysis.[5]

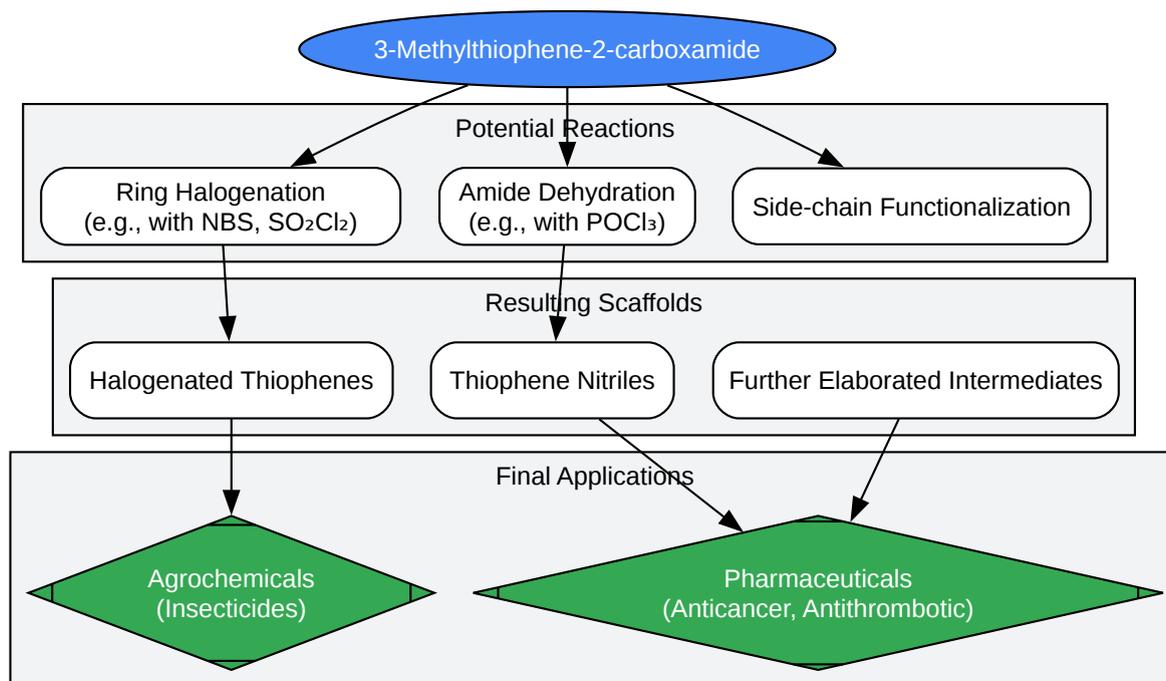
## Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete analytical profile.

Technique	Expected Result	Interpretation
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~7.3 (d, 1H), δ ~6.9 (d, 1H), δ ~5.8 (br s, 2H), δ ~2.5 (s, 3H)	Aromatic protons on the thiophene ring, broad amide N-H protons, and methyl group protons.[5]
Mass Spec. (EI)	m/z: 141 [M] <sup>+</sup> , 125, 124	Molecular ion peak confirms MW. Fragments correspond to loss of NH <sub>2</sub> and CONH <sub>2</sub> .
Infrared (IR)	~3350 & 3180 cm <sup>-1</sup> (N-H stretch, 2 bands), ~1650 cm <sup>-1</sup> (C=O stretch, Amide I), ~1620 cm <sup>-1</sup> (N-H bend, Amide II), ~3100 cm <sup>-1</sup> (Aromatic C-H), ~1450 cm <sup>-1</sup> (Thiophene ring stretch)	Confirms the presence of the primary amide and substituted thiophene functional groups.[6]

## Reactivity and Applications

**3-Methylthiophene-2-carboxamide** is not typically an end-product but rather a versatile intermediate. Its value lies in its potential for further chemical elaboration.



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Caption: Role as an intermediate in agrochemical and pharmaceutical synthesis.

## Reactivity Profile

- **Thiophene Ring:** The ring is electron-rich and susceptible to electrophilic aromatic substitution. Halogenation, nitration, and acylation can be directed to the available C4 and C5 positions, a key step in creating building blocks for agrochemicals.[3]
- **Carboxamide Group:** The amide can be dehydrated to a nitrile, which is a versatile functional group for creating nitrogen-containing heterocycles.[3] It can also be hydrolyzed back to the carboxylic acid or reduced to an amine.

- Methyl Group: While less reactive, the methyl group can potentially undergo free-radical halogenation to introduce further functionality.

## Applications in Drug Discovery and Agrochemicals

The thiophene carboxamide motif is present in numerous biologically active molecules.

- Agrochemicals: Halogenated derivatives of 3-methyl-2-thiophenecarboxylic acid, directly accessible from the title compound, are key building blocks for a new class of 1,2,4-triazole insecticides.[3]
- Pharmaceuticals: The broader thiophene-2-carboxamide scaffold is a lead structure in drug discovery.[2] Marketed drugs like the anticoagulant Rivaroxaban contain this core, and numerous derivatives have been investigated as potent anticancer agents, acting on targets such as VEGFR-2 and tubulin.[2][4] While derivatives of **3-methylthiophene-2-carboxamide** have shown modest antioxidant and antibacterial activity, its primary value is as a precursor to more potent, highly substituted analogues.[2]

## Safety, Handling, and Storage

As with any chemical reagent, adherence to safety protocols is paramount.

### GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
	Warning	H302: Harmful if swallowed

## Handling and Storage Protocol

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side-shields, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[6]
- Storage: Store in a cool, dry place. Keep the container tightly closed to prevent moisture absorption. Store away from strong oxidizing agents.[6]

- First Aid:
  - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
  - If on Skin: Wash with plenty of soap and water.
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Conclusion

**3-Methylthiophene-2-carboxamide** is a foundational building block whose value is defined by its potential. Its straightforward synthesis, well-characterized properties, and multiple reactive sites make it an indispensable tool for chemists in both academic and industrial research. From advanced insecticides to novel anticancer therapeutics, the journey to complex, high-value molecules often begins with this versatile thiophene derivative.

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